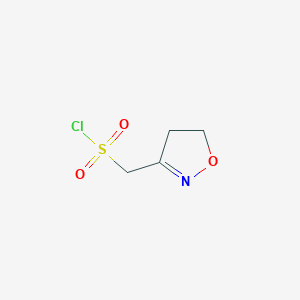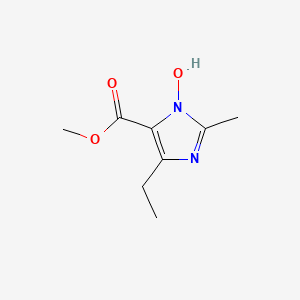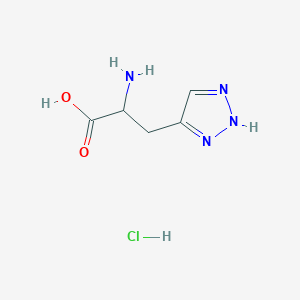![molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3](/img/structure/B6603341.png)
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, also known as 5-Bromo-PDMP, is a heterocyclic compound belonging to the pyrazolopyridine class. It is a relatively new compound that has been studied for its potential applications in the fields of medicine and biochemistry. 5-Bromo-PDMP is a derivative of pyridine, and it is structurally similar to other pyridine derivatives such as 2,7-dimethylpyrazolo[3,4-c]pyridine (DMPP). 5-Bromo-PDMP has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
Aplicaciones Científicas De Investigación
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been used to study the effects of oxidative stress on cells.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine is not yet fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine are not yet fully understood. However, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments is its ease of synthesis. It can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
However, there are some limitations to using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments. For example, it is not yet fully understood how 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine exerts its biochemical and physiological effects. In addition, the compound is not yet commercially available, making it difficult to obtain for laboratory use.
Direcciones Futuras
There are a number of potential future directions for the use of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, the compound could be used in the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Further research could also be conducted to explore the potential anti-cancer properties of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, as well as its potential applications in other areas of medicine. Finally, the compound could be used to develop new methods of synthesizing pyridine derivatives.
Métodos De Síntesis
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In the Ullmann reaction, a bromoalkyl group is reacted with a pyridine derivative to form the desired product. The Suzuki reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a nickel catalyst.
Propiedades
IUPAC Name |
5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUSHPWBPHRRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CN(N=C12)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
